molecular formula C11H18O2 B1609987 Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester CAS No. 81752-87-6

Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester

Cat. No.: B1609987
CAS No.: 81752-87-6
M. Wt: 182.26 g/mol
InChI Key: SMJXJPQSPQXVMU-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester (CAS 81752-87-6) is a cyclohexane-derived ester with the molecular formula C₁₁H₁₈O₂. Its structure features a methyl ester group, a 6-methylene substituent, and two methyl groups at the 2-position of the cyclohexane ring (Figure 1). This compound is classified as an inert ingredient in organic production, where it is used in formulations under specific regulatory guidelines . However, its sensitization data remain insufficient for full toxicological profiling, as noted by the National Organic Standards Board .

Properties

IUPAC Name

methyl 2,2-dimethyl-6-methylidenecyclohexane-1-carboxylate
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InChI

InChI=1S/C11H18O2/c1-8-6-5-7-11(2,3)9(8)10(12)13-4/h9H,1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SMJXJPQSPQXVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(=C)C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
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DSSTOX Substance ID

DTXSID7051399
Record name Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester
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Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

81752-87-6
Record name Methyl 2,2-dimethyl-6-methylenecyclohexanecarboxylate
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Record name Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester
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Record name Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester
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Record name Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester
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Record name methyl 2,2-dimethyl-6-methylenecyclohexanecarboxylate
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Preparation Methods

Esterification of Cyclohexanecarboxylic Acid Derivatives

The most straightforward laboratory and industrial method involves the esterification of the corresponding cyclohexanecarboxylic acid derivative with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). This method is classical for preparing methyl esters from carboxylic acids and is applicable here as well.

  • Reaction Conditions:
    • Acid catalyst (typically H2SO4)
    • Excess methanol as solvent and reagent
    • Reflux temperature for several hours
  • Outcome: High yield of methyl ester, with purification by distillation or crystallization.

This route is often preceded by the synthesis or isolation of the acid precursor, 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylic acid, which can be obtained via hydrogenation or other functional group transformations from aromatic or unsaturated precursors.

Hydrogenation of Benzoic Acid Derivatives Followed by Esterification

Industrial scale production often starts from benzoic acid or substituted benzoic acids. The aromatic ring is hydrogenated under catalytic conditions to yield cyclohexanecarboxylic acid derivatives. Subsequent esterification with methanol produces the methyl ester.

  • Catalysts: Pd/C, Pt, or Raney Nickel under hydrogen pressure
  • Advantages: Efficient conversion of aromatic precursors to saturated cyclohexane derivatives
  • Follow-up: Acid workup and esterification as above.

Advanced Synthetic Method: Deconjugation and Isomer Purification

A notable patented method provides a more refined approach to prepare methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate with high isomeric purity by avoiding mixtures of β- and γ-isomers.

This method is advantageous in producing the ester free of β-isomer contamination, which is crucial for applications requiring high purity, such as pharmaceutical intermediates or fine chemicals.

Retrosynthetic and AI-Powered Synthesis Planning

Modern synthesis planning tools integrate large reaction databases (e.g., Pistachio, Reaxys) to predict feasible synthetic routes for this compound. These tools focus on one-step or multi-step synthetic strategies, optimizing reaction conditions and precursor selection.

  • Strategy Settings:

    • Precursor scoring based on relevance heuristics
    • Template-based reaction prediction models
    • Top-N results to identify best synthetic pathways
  • Outcome: Efficient synthetic routes that minimize steps and maximize yield, often proposing esterification of cyclohexanecarboxylic acid derivatives or ring hydrogenation followed by esterification.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Advantages Notes
Acid-catalyzed esterification 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylic acid Methanol, H2SO4, reflux High Simple, classical Requires pure acid precursor
Hydrogenation + Esterification Benzoic acid derivatives H2, Pd/C or Raney Ni; then methanol + acid catalyst High Industrially scalable Multi-step, requires hydrogenation setup
Base-mediated deprotonation + silyl protection + hydrolysis β-isomer ester K2CO3 in acetone, trimethylsilyl chloride, acid hydrolysis ~92% High isomeric purity, avoids isomer mixtures Patented, more complex but precise

Research Findings and Notes

  • The patented method provides a significant improvement in isomer control, which is critical for downstream applications.
  • Industrial processes leverage hydrogenation of aromatic precursors, highlighting the importance of catalytic hydrogenation in cyclohexane derivative synthesis.
  • AI-assisted retrosynthesis tools are increasingly used to optimize synthetic routes, incorporating vast chemical reaction data to propose efficient pathways.
  • Spectroscopic analyses (IR, NMR) confirm the identity and purity of the methyl ester, with characteristic ester carbonyl and methylene signals.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives .

Scientific Research Applications

Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with other cyclohexane derivatives and esters based on molecular structure, physicochemical properties, regulatory status, and applications.

Table 1. Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents/Modifications Key Properties/Applications Regulatory/Safety Notes
Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester (81752-87-6) C₁₁H₁₈O₂ 2,2-dimethyl; 6-methylene; methyl ester Inert ingredient in organic production ; used in fragrances or agrochemicals Insufficient sensitization data
Methyl cyclohexanecarboxylate (4637-48-3) C₈H₁₂O₂ Simple methyl ester; no substituents Solvent; intermediate in organic synthesis LogP: 1.74; PSA: 26.3
1,4-Dimethylcyclohexanecarboxylate methyl ester (cis- and trans-) (23250-42-2; 24292-52-2) C₁₀H₁₆O₂ 1,4-dimethyl; methyl ester Stereoisomers with potential use in polymer plasticizers No specific hazards reported
Cyclohexanepropionic acid (6222-35-1) C₉H₁₆O₂ Propionic acid substituent Flavoring agent; pharmaceutical intermediate High thermal stability
Cyclohexanecarboxylic acid, 3-methoxy-1-[[...]-, methyl ester (872846-17-8) C₂₃H₃₃NO₅ Methoxy; complex aryl substituents Predicted high boiling point (567.6°C); drug candidate Experimental data only

Key Findings:

The methylene group at position 6 may enhance reactivity in cycloaddition or polymerization reactions, a feature absent in unsubstituted analogs.

Regulatory and Safety Profiles: Unlike 2-(1-mercapto-1-methylethyl)-5-methyl-cyclohexanone (a known sensitizer ), the target compound lacks conclusive sensitization data, limiting its approval in certain applications. Its classification as a yellow-triangle inert ingredient underlines restricted use in organic systems until further toxicological reviews .

Applications: The compound’s inertness suggests utility in pesticides or fragrances where non-reactive carriers are required . In contrast, methyl cyclohexanecarboxylate (LogP 1.74) is favored as a solvent due to its lower molecular weight and higher volatility .

Biological Activity

Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester (CAS Number: 81752-87-6) is a compound of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial production. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H18O2
  • Molecular Weight : 182.13 g/mol
  • CAS Number : 81752-87-6

This compound acts primarily as a ligand for specific receptors, which modulates their activity. This interaction can lead to various biological effects, including:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • Anticancer Properties : Research indicates possible antiproliferative effects against certain cancer cell lines.
  • Enzyme Interaction : It may influence the activity of enzymes involved in metabolic pathways.

Antimicrobial Effects

Studies have shown that cyclohexanecarboxylic acid derivatives exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial membranes, leading to cell lysis or inhibition of growth.

Anticancer Activity

Research has indicated that cyclohexanecarboxylic acid derivatives can exhibit selective cytotoxicity against tumor cells. For example, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation.

Research Findings and Case Studies

StudyFindings
Study on Antimicrobial Peptides Identified bioactive compounds with potential antimicrobial properties derived from microbial sources. Cyclohexanecarboxylic acid derivatives were part of the analysis showing significant antimicrobial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
Antiproliferative Activity Study Investigated the effects of various compounds on cancer cell lines. Cyclohexanecarboxylic acid derivatives demonstrated notable antiproliferative effects, suggesting potential therapeutic applications in oncology .
Enzyme Interaction Studies Examined how cyclohexanecarboxylic acid affects metabolic enzymes. Results indicated that the compound could modulate enzyme activity, impacting metabolic pathways related to cancer and microbial resistance .

Comparison with Similar Compounds

CompoundBiological ActivityUnique Features
Cyclohexanecarboxylic AcidModerate antibacterial propertiesPrecursor to the methyl ester
CyclohexanolSolvent properties; less biological activityReduction product
CyclohexanoneUsed as a solvent; moderate toxicityOxidation product

Q & A

Q. What are the recommended synthetic routes for Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester?

  • Methodological Answer : The compound can be synthesized via esterification of the parent carboxylic acid using methanol under acid catalysis. Key parameters include temperature control (60–80°C) and the use of anhydrous conditions to minimize hydrolysis. For sterically hindered derivatives like 2,2-dimethyl-6-methylene groups, prolonged reaction times (12–24 hours) and excess methanol may improve yields. Purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) is recommended .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H NMR : Analyze substituent environments: the 6-methylene group (δ 4.6–5.0 ppm as a singlet), methyl ester (δ 3.6–3.7 ppm), and 2,2-dimethyl groups (δ 1.0–1.2 ppm as two singlets). Integration ratios validate substituent stoichiometry .
  • IR : Ester carbonyl (C=O) at ~1740 cm⁻¹ and absence of carboxylic acid O-H (~2500–3500 cm⁻¹) confirm esterification .
  • Cross-validate with NIST reference spectra for cyclohexanecarboxylic acid derivatives .

Q. What purification methods are effective for isolating this ester?

  • Methodological Answer : Use fractional distillation under reduced pressure (e.g., 18 mmHg for analogs with bp 128–131°C ). For lab-scale purification, silica gel chromatography with a gradient eluent (e.g., hexane to ethyl acetate) resolves steric isomers. Purity assessment via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Advanced Research Questions

Q. How do steric effects from 2,2-dimethyl and 6-methylene groups influence reaction pathways (e.g., nucleophilic acyl substitution)?

  • Methodological Answer : The 2,2-dimethyl groups create steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., using Hammett plots) can quantify this effect. Computational modeling (DFT calculations) of transition states, referencing substituent electronic parameters from analogs like trans-4-formyl derivatives , provides mechanistic insights. Experimental validation via competitive reactions with less hindered esters (e.g., methyl cyclohexanecarboxylate ) is recommended .

Q. How can contradictions in reported thermodynamic data (e.g., ΔrH°) for cyclohexane derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., solvent vs. gas phase). Re-evaluate enthalpy data using standardized calorimetry (e.g., bomb calorimetry for combustion enthalpy ). Compare with computational values (Gaussian or ORCA software) using high-level basis sets (e.g., CCSD(T)/cc-pVTZ). For gas-phase analogs, reconcile with NIST-referenced reaction thermochemistry .

Q. What computational strategies predict regioselectivity in functionalizing the cyclohexane ring?

  • Methodological Answer :
  • DFT-based Fukui indices : Identify electrophilic/nucleophilic sites on the ring. For example, the 6-methylene group may exhibit higher reactivity due to strain relief upon functionalization.
  • Molecular dynamics simulations : Assess steric accessibility of substituents (e.g., 2,2-dimethyl groups) in solvent environments .
  • Validate predictions via experimental substitution reactions (e.g., epoxidation or Diels-Alder cycloadditions) monitored by GC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester
Reactant of Route 2
Reactant of Route 2
Cyclohexanecarboxylic acid, 2,2-dimethyl-6-methylene-, methyl ester

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